
2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction.
Mecanismo De Acción
2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide works by selectively blocking the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking this receptor, this compound can modulate various physiological processes such as appetite, metabolism, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce food intake and body weight by modulating the appetite-regulating system in the brain. It can also reduce the rewarding effects of drugs of abuse such as cocaine by modulating the mesolimbic dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide has several advantages for lab experiments. It is highly selective for the CB1 receptor, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation of this compound is that it can have off-target effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several directions for future research on 2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide. One direction is to investigate its potential therapeutic applications in other diseases such as anxiety and depression. Another direction is to develop new compounds that are more selective and potent than this compound for CB1 receptor modulation. Finally, further studies are needed to investigate the long-term effects of this compound on various physiological processes.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide has been used in various scientific research studies to investigate its potential therapeutic applications. One study found that this compound can reduce food intake and body weight in rats, suggesting its potential use in the treatment of obesity. Another study showed that this compound can reduce the rewarding effects of cocaine, indicating its potential use in the treatment of addiction.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-8-9-16(12(2)10-11)21-13(3)17(20)19-15-7-5-4-6-14(15)18/h4-10,13H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJOZMAPRBBHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



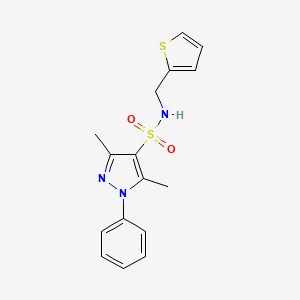
![3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4715222.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4715233.png)
![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4715236.png)
![1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4715243.png)
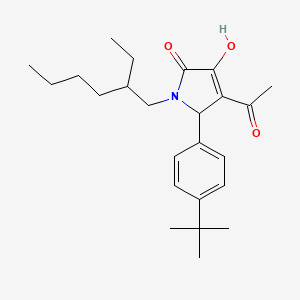
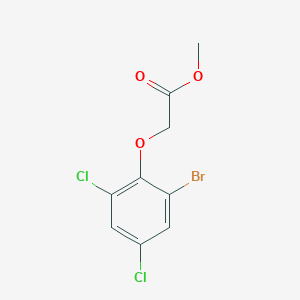
![ethyl {[8-(3-methylphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]thio}acetate](/img/structure/B4715261.png)
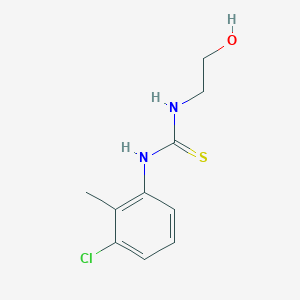
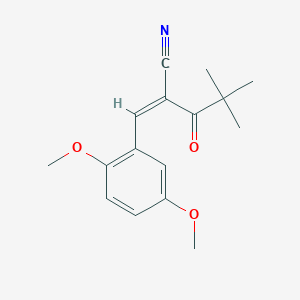
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4715285.png)
![7-(2-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4715302.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(4-morpholinyl)benzamide](/img/structure/B4715313.png)